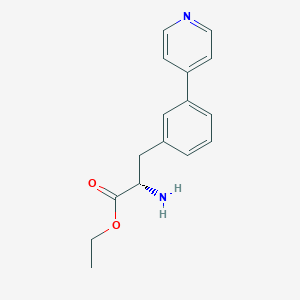![molecular formula C18H21NO3 B8150189 (S)-ethyl 2-amino-3-(4'-methoxy-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B8150189.png)
(S)-ethyl 2-amino-3-(4'-methoxy-[1,1'-biphenyl]-3-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-ethyl 2-amino-3-(4’-methoxy-[1,1’-biphenyl]-3-yl)propanoate is a chiral compound with significant interest in various fields of scientific research. This compound is characterized by its unique biphenyl structure, which includes a methoxy group and an amino acid ester moiety. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-ethyl 2-amino-3-(4’-methoxy-[1,1’-biphenyl]-3-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4’-methoxy-[1,1’-biphenyl]-3-carboxylic acid and ethylamine.
Formation of Intermediate: The carboxylic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.
Amidation Reaction: The acid chloride intermediate is then reacted with ethylamine to form the amide intermediate.
Reduction: The amide intermediate is reduced using reducing agents like lithium aluminum hydride (LiAlH₄) to yield the desired (S)-ethyl 2-amino-3-(4’-methoxy-[1,1’-biphenyl]-3-yl)propanoate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
(S)-ethyl 2-amino-3-(4’-methoxy-[1,1’-biphenyl]-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: The amino group can be reduced to form an amine using reducing agents like sodium borohydride (NaBH₄).
Substitution: The biphenyl structure can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO₃) or bromine (Br₂).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Formation of 4’-hydroxy-[1,1’-biphenyl]-3-yl derivative.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of nitro or bromo derivatives of the biphenyl structure.
科学的研究の応用
(S)-ethyl 2-amino-3-(4’-methoxy-[1,1’-biphenyl]-3-yl)propanoate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential role in modulating biological pathways and as a ligand for receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of (S)-ethyl 2-amino-3-(4’-methoxy-[1,1’-biphenyl]-3-yl)propanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, pain, and cellular metabolism.
類似化合物との比較
Similar Compounds
Methyl 2-amino-3-(4’-methoxy-[1,1’-biphenyl]-4-yl)propanoate: Similar structure but with a different position of the methoxy group.
2-aminomethyl-3-(4-methoxy-phenyl)-propionic acid: Contains a similar amino acid moiety but lacks the ethyl ester group.
Uniqueness
(S)-ethyl 2-amino-3-(4’-methoxy-[1,1’-biphenyl]-3-yl)propanoate is unique due to its specific chiral configuration and the position of the methoxy group, which can significantly influence its chemical reactivity and biological activity.
This detailed article provides a comprehensive overview of (S)-ethyl 2-amino-3-(4’-methoxy-[1,1’-biphenyl]-3-yl)propanoate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
ethyl (2S)-2-amino-3-[3-(4-methoxyphenyl)phenyl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-3-22-18(20)17(19)12-13-5-4-6-15(11-13)14-7-9-16(21-2)10-8-14/h4-11,17H,3,12,19H2,1-2H3/t17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRNPFRFMLZOIX-KRWDZBQOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=CC=C1)C2=CC=C(C=C2)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC(=CC=C1)C2=CC=C(C=C2)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
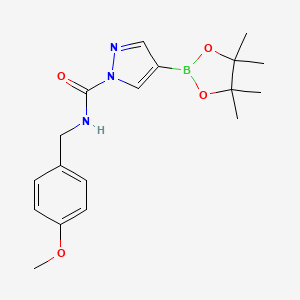
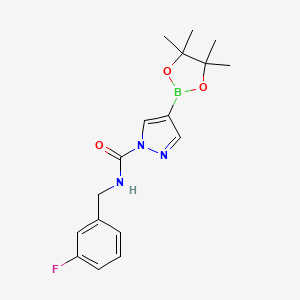
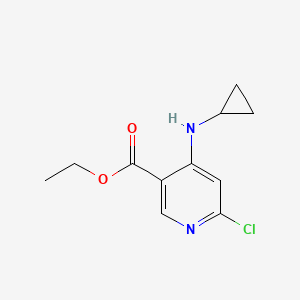
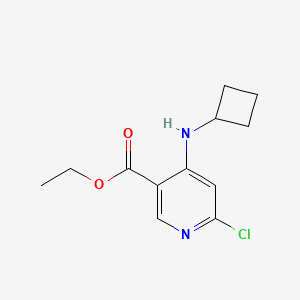
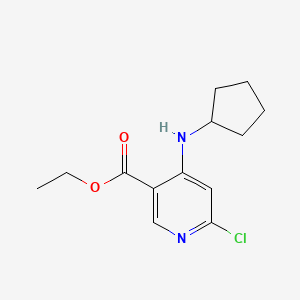
![(S)-ethyl 3-([1,1'-biphenyl]-3-yl)-2-aminopropanoate](/img/structure/B8150138.png)
![(S)-ethyl 2-amino-3-(3'-methyl-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B8150145.png)
![(S)-ethyl 2-amino-3-(3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B8150156.png)
![(S)-ethyl 2-amino-3-(3'-fluoro-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B8150159.png)
![(S)-Ethyl 2-amino-3-(4'-methyl-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B8150169.png)
![(S)-Ethyl 2-amino-3-(4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B8150181.png)
![(S)-ethyl 2-amino-3-(4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B8150196.png)
![(S)-ethyl 2-amino-3-(4'-(benzyloxy)-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B8150201.png)
